![molecular formula C18H16ClN3O2S2 B237194 N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide](/img/structure/B237194.png)
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-1,3-benzothiazol-2-yl]propanamide, commonly known as CB-839, is a potent and selective inhibitor of glutaminase, an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various types of cancer.
Mecanismo De Acción
CB-839 inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamine is an essential nutrient for cancer cells, as it is used to fuel the tricarboxylic acid cycle and the synthesis of nucleotides, amino acids, and other macromolecules. By inhibiting glutaminase, CB-839 deprives cancer cells of the glutamine they need to survive and proliferate.
Biochemical and Physiological Effects:
CB-839 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of intracellular glutamate, increase the levels of reactive oxygen species, and activate the unfolded protein response. These effects contribute to the antitumor activity of CB-839.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CB-839 has several advantages for lab experiments. It is a potent and selective inhibitor of glutaminase, which makes it a valuable tool for studying the role of glutamine metabolism in cancer cells. CB-839 has also been shown to have minimal toxicity in normal cells, which makes it a promising candidate for clinical development. However, CB-839 has some limitations for lab experiments. It has low solubility in water, which can make it difficult to formulate for in vivo studies. CB-839 also has a short half-life in vivo, which can limit its efficacy in animal models.
Direcciones Futuras
There are several future directions for the development of CB-839. One direction is to optimize the formulation of CB-839 to improve its solubility and pharmacokinetic properties. Another direction is to evaluate the efficacy of CB-839 in combination with other drugs, such as immune checkpoint inhibitors and targeted therapies. CB-839 may also have potential applications in other diseases, such as metabolic disorders and neurodegenerative diseases, which could be explored in future studies.
Métodos De Síntesis
The synthesis of CB-839 involves the reaction of 4-chlorobenzenesulfonamide with 2-aminobenzothiazole to form the intermediate compound 4-chloro-N-(2-benzothiazolyl)benzenesulfonamide. This intermediate compound is then reacted with (2S)-2-amino-3-methylbutanoic acid to form CB-839. The overall yield of the synthesis is reported to be around 10%.
Aplicaciones Científicas De Investigación
CB-839 has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, pancreatic cancer, and glioblastoma. In these studies, CB-839 has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and enhance the efficacy of other anticancer agents. CB-839 has also been shown to have synergistic effects with other drugs, such as paclitaxel and gemcitabine.
Propiedades
Fórmula molecular |
C18H16ClN3O2S2 |
|---|---|
Peso molecular |
405.9 g/mol |
Nombre IUPAC |
N-[6-[[2-(4-chlorophenyl)sulfanylacetyl]amino]-1,3-benzothiazol-2-yl]propanamide |
InChI |
InChI=1S/C18H16ClN3O2S2/c1-2-16(23)22-18-21-14-8-5-12(9-15(14)26-18)20-17(24)10-25-13-6-3-11(19)4-7-13/h3-9H,2,10H2,1H3,(H,20,24)(H,21,22,23) |
Clave InChI |
ZMGIYWNNYRIYBN-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
SMILES canónico |
CCC(=O)NC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



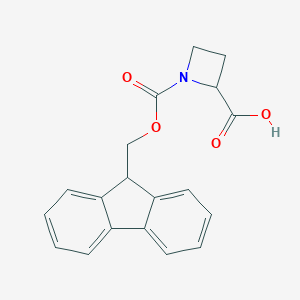
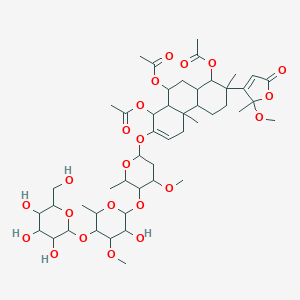
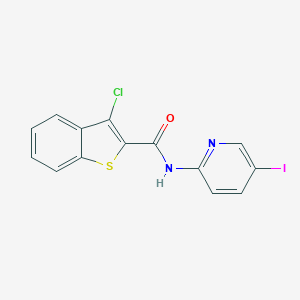
![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)
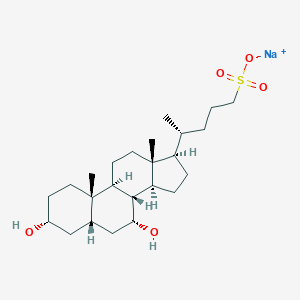
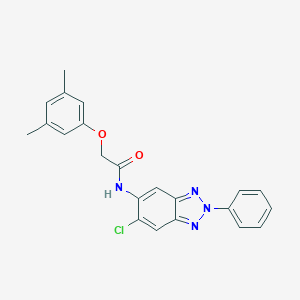

![N-({2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}carbamothioyl)acetamide](/img/structure/B237162.png)

![5-nitro-N-[4-(pyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B237170.png)
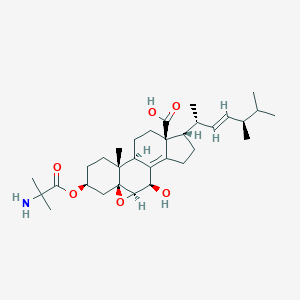
![3,4-dimethyl-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B237177.png)
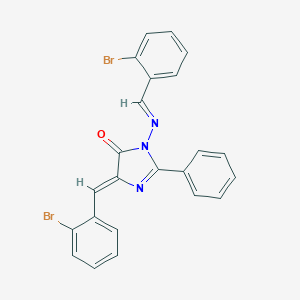
![(7R,8R,9S,13S,14S,17S)-7-[11-(4-(125I)Iodanylphenoxy)undecyl]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B237190.png)